N-(2-Hydroxy-3-nitrobenzoyl)glycine
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Overview
Description
N-(2-Hydroxy-3-nitrobenzoyl)glycine is an organic compound with the molecular formula C9H8N2O6 It is a derivative of glycine, where the amino group is substituted with a 2-hydroxy-3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-nitrobenzoyl)glycine typically involves the reaction of glycine with 2-hydroxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-nitrobenzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-nitrobenzoylglycine or 2-nitrobenzoic acid derivatives.
Reduction: Formation of N-(2-hydroxy-3-aminobenzoyl)glycine.
Substitution: Formation of various substituted benzoylglycine derivatives.
Scientific Research Applications
N-(2-Hydroxy-3-nitrobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-nitrobenzoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxybenzoyl)glycine: Lacks the nitro group, making it less reactive in redox reactions.
N-(3-Nitrobenzoyl)glycine: The nitro group is positioned differently, affecting its chemical reactivity and biological activity.
N-(2-Hydroxy-4-nitrobenzoyl)glycine: The nitro group is in a different position, leading to variations in its chemical and biological properties.
Uniqueness
N-(2-Hydroxy-3-nitrobenzoyl)glycine is unique due to the specific positioning of the hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
35748-38-0 |
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Molecular Formula |
C9H8N2O6 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8N2O6/c12-7(13)4-10-9(15)5-2-1-3-6(8(5)14)11(16)17/h1-3,14H,4H2,(H,10,15)(H,12,13) |
InChI Key |
ZKNYKRHOSGFPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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